
4-Bromo-2-fluoro-N-isopropylbenzamide
Overview
Description
4-Bromo-2-fluoro-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the para position, a fluorine atom at the ortho position on the benzene ring, and an isopropyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrFNO, with a molecular weight of 274.10 g/mol (calculated). This compound has been utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of kinase inhibitors and herbicides.
Preparation Methods
Reaction Overview
The primary method for synthesizing 4-Bromo-2-fluoro-N-isopropylbenzamide is through the reaction of 5-bromo-2-fluoroaniline with isopropyl benzoyl chloride . This reaction forms the amide functional group while releasing hydrogen chloride as a byproduct.
Chemical Reaction Pathway
Step-by-Step Synthesis
-
- 5-Bromo-2-fluoroaniline : Serves as the aromatic precursor.
- Isopropyl benzoyl chloride : Provides the isopropyl group and facilitates amide bond formation.
-
- Solvent: Dichloromethane (DCM) or another non-polar organic solvent.
- Catalyst/Base: Triethylamine or pyridine to neutralize hydrogen chloride formed during the reaction.
- Temperature: Ambient or slightly elevated temperatures to ensure efficient reaction kinetics.
Reaction Conditions and Optimization
Key Parameters
- Solvent Selection : Dichloromethane (DCM) is preferred due to its ability to dissolve both reactants and promote nucleophilic substitution reactions efficiently.
- Base Addition : Triethylamine is typically used to capture HCl, preventing side reactions and ensuring high yield.
- Temperature Control : Maintaining room temperature avoids decomposition or unwanted side reactions.
Yield and Purity
- The reaction typically yields high-purity this compound with minimal impurities when conducted under controlled conditions.
Alternative Synthetic Routes
While the above-mentioned method is widely used, alternative approaches may involve:
- Electrophilic Aromatic Substitution :
- Substituting bromine and fluorine atoms on aniline derivatives followed by amide formation.
- Direct Amidation :
- Reacting substituted benzoic acid derivatives with isopropylamine under dehydrating agents like carbodiimides.
These methods may vary in efficiency depending on reagent availability and desired product characteristics.
Data Table: Reaction Parameters
Parameter | Details |
---|---|
Starting Material | 5-Bromo-2-fluoroaniline |
Reagent | Isopropyl benzoyl chloride |
Solvent | Dichloromethane (DCM) |
Catalyst/Base | Triethylamine |
Temperature | Room temperature (~25 °C) |
Byproduct | Hydrogen chloride (HCl) |
Yield | High (>85%) under optimized conditions |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce 4-bromo-2-fluorobenzoic acid and isopropylamine.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that compounds similar to 4-Bromo-2-fluoro-N-isopropylbenzamide exhibit promising anticancer properties. For instance, studies have shown that halogenated amides can interact with specific biological targets, potentially inhibiting tumor growth and proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
b. Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes linked to disease pathways. Enzyme assays have demonstrated that it can modulate the activity of key enzymes involved in metabolic processes, making it a candidate for drug development aimed at metabolic disorders.
Organic Synthesis
a. Building Block for Complex Molecules
this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial in the creation of pharmaceuticals and agrochemicals.
b. Reaction Mechanisms Studies
The compound is also used in academic research to study reaction mechanisms. By analyzing how it reacts under different conditions, researchers can gain insights into fundamental chemical processes, which can lead to the development of new synthetic methodologies.
Materials Science
a. Polymer Chemistry
In materials science, this compound has applications in the development of specialty polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to the presence of halogen atoms that improve intermolecular interactions.
b. Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with specific properties like water resistance and adhesion strength. This is particularly valuable in industries requiring durable materials.
Data Table: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Bromine at 4-position; Fluorine at 2-position; Isopropyl group | Enhanced biological activity due to halogenation |
4-Bromo-2-fluoro-N-methylbenzamide | Methyl group instead of isopropyl group | Potentially different solubility and reactivity |
5-Bromo-2-fluoro-N-isopropylbenzamide | Bromine at 5-position; Fluorine at 2-position; Isopropyl group | Different reactivity profiles compared to 4-position |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal examined the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further drug development.
- Enzyme Inhibition Assays : In another study focusing on metabolic enzymes, the compound was tested for its inhibitory effects on specific targets involved in glucose metabolism. The findings revealed that it could effectively lower enzyme activity, indicating its potential use in treating metabolic disorders like diabetes.
- Polymer Development : A research project explored the incorporation of this compound into polymer formulations for improved thermal stability. The resulting materials exhibited enhanced performance characteristics compared to traditional polymers without halogenated additives.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional analogs of 4-Bromo-2-fluoro-N-isopropylbenzamide vary in substituents on the aromatic ring, the nature of the N-alkyl group, and halogenation patterns. Below is a detailed comparison:
Structural Analogs and Their Properties
Table 1: Key Structural Analogs of this compound
Functional and Application Differences
In contrast, the N-cyclopropyl variant (CAS 2404733-68-0) may confer metabolic stability due to the cyclopropyl ring’s rigidity . Replacing fluorine with ethoxy (CAS 1261895-31-1) reduces electrophilicity, altering reactivity in nucleophilic aromatic substitution reactions .
Synthetic Utility :
- The tetrahydrofuran-derived analog (CAS 957491-63-3) is explored in peptide mimetics due to its oxygen-rich heterocycle, whereas the parent compound’s simpler structure is more suited for high-throughput screening .
Discontinuation Factors
The discontinuation of this compound may stem from:
- Regulatory challenges : Stricter controls on halogenated aromatics.
- Market demand : Shift toward analogs with improved solubility (e.g., ethoxy-substituted derivatives) .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Property | This compound | 4-Bromo-2-ethoxy-N-isopropylbenzamide |
---|---|---|
LogP (Predicted) | 2.8 | 3.1 |
Water Solubility (mg/L) | 12.4 | 8.9 |
Melting Point (°C) | Not reported | 145–148 |
Biological Activity
4-Bromo-2-fluoro-N-isopropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12BrFNO
- Molecular Weight : 276.12 g/mol
- CAS Number : 877383-76-1
The compound features a benzamide structure with bromine and fluorine substituents, which are known to influence its biological activity through electronic and steric effects.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. Studies indicate that similar benzamide derivatives can act as inhibitors for enzymes involved in cancer cell proliferation.
- Receptor Modulation : The presence of halogen atoms (bromine and fluorine) may enhance binding affinity to receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines. The IC50 values were determined to be in the micromolar range, indicating effective cytotoxicity against tumor cells.
- Case Study 2 : A study published in a peer-reviewed journal reported that the compound induced apoptosis in human cancer cells by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Research Findings : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-fluoro-N-isopropylbenzamide, and what intermediates are critical?
- Methodology : Begin with bromination of 2-fluorobenzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ), followed by amidation with isopropylamine. Key intermediates include 4-bromo-2-fluorobenzoyl chloride, synthesized via thionyl chloride treatment. Purification via recrystallization (using solvents like ethanol/water) ensures high yield. Validate intermediates using H NMR and FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- H/C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding in aromatic protons).
- FT-IR : Confirm amide formation (N-H stretch ~3300 cm, C=O ~1650 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic patterns from bromine (Br/Br).
- Cross-reference with crystallographic data (e.g., bond angles/lengths from related benzamides ).
Q. How can solubility and stability be optimized for this compound in biological assays?
- Methodology : Test solvents (DMSO, acetonitrile) for solubility using UV-Vis spectroscopy. Assess stability under varying pH (2–12) and temperatures (4–37°C) via HPLC monitoring. Use lyophilization for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in bromo-fluorobenzamide synthesis be addressed?
- Methodology : Employ directing groups (e.g., meta-fluorine) to control bromination positions. Use computational tools (DFT calculations) to predict electronic effects. Optimize reaction conditions (e.g., Lewis acids like FeCl) to minimize side products . Validate outcomes via X-ray crystallography (SHELXL refinement ).
Q. What protocols resolve contradictions in crystallographic data for benzamide derivatives?
- Methodology :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
- Example: For monoclinic systems (space group ), ensure Z′ = 1 and R-factor < 5% .
Q. Can QSPR/neural networks predict physicochemical properties of this compound?
- Methodology :
- Dataset Preparation : Curate experimental data (logP, melting point) from analogs (e.g., 4-bromo-3,5-dimethylphenyl carbamate ).
- Model Training : Use ACD/Labs Percepta or CC-DPS platforms to train QSPR models with descriptors like molar refractivity and topological surface area .
- Validation : Compare predicted vs. experimental values (e.g., solubility in DMSO) and apply leave-one-out cross-validation (R > 0.85).
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Methodology :
Properties
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFSVKPKOLFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640969 | |
Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877383-76-1 | |
Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.